N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with appropriate substituted benzoyl chlorides. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluoroaniline to yield the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The molecular pathways involved include the modulation of signaling cascades and the alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide
- N-(4-bromophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide
- N-(4-methylphenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s biological activity and stability compared to its analogs with different substituents. The fluorine atom also influences the compound’s interaction with molecular targets, making it a valuable candidate for drug development .
Biological Activity
N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activity. The presence of the 4-fluorophenyl and phenylamino groups enhances its pharmacological profile. The molecular formula is C15H12FN2S.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related thiazole compounds can inhibit the growth of various cancer cell lines:
The structure-activity relationship (SAR) studies suggest that the substitution patterns on the thiazole ring significantly influence anticancer efficacy. Compounds with electron-withdrawing groups tend to show enhanced activity against cancer cells.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. A related thiazole derivative was shown to have strong bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA):
Compound | Bacterial Strain | Activity | Reference |
---|---|---|---|
This compound | MRSA | Comparable to vancomycin | |
Novel thiazole derivative | MSSA, VRSA | Rapid killing within 6 hours |
These findings indicate that the presence of the 4-fluorophenyl moiety is crucial for enhancing the antimicrobial activity of thiazole derivatives.
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant effects. A study found that certain thiazole derivatives exhibited significant protective effects in animal models of seizures:
The SAR analysis highlighted that modifications to the thiazole ring can lead to enhanced anticonvulsant properties.
Case Studies
- Anticancer Activity Study : A series of phenylthiazole derivatives were synthesized and tested against multiple cancer cell lines. The study demonstrated that specific substitutions on the thiazole ring led to improved cytotoxicity compared to standard treatments like doxorubicin, suggesting a need for further structural optimization to enhance potency ( ).
- Antimicrobial Efficacy : In vitro tests revealed that a novel thiazole derivative exhibited superior bactericidal activity against MRSA compared to traditional antibiotics, indicating its potential as a new therapeutic agent ( ).
Properties
IUPAC Name |
2-anilino-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS/c23-16-11-13-18(14-12-16)24-21(27)20-19(15-7-3-1-4-8-15)26-22(28-20)25-17-9-5-2-6-10-17/h1-14H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAJTVWDPJAZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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